UH15-38

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

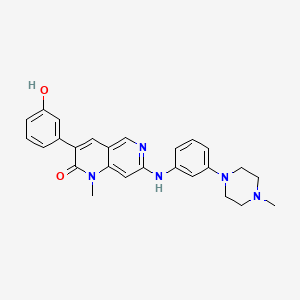

C26H27N5O2 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

3-(3-hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C26H27N5O2/c1-29-9-11-31(12-10-29)21-7-4-6-20(15-21)28-25-16-24-19(17-27-25)14-23(26(33)30(24)2)18-5-3-8-22(32)13-18/h3-8,13-17,32H,9-12H2,1-2H3,(H,27,28) |

InChI Key |

DLRROFRAOBFFEP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=C2)NC3=NC=C4C=C(C(=O)N(C4=C3)C)C5=CC(=CC=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

UH15-38: A Selective RIPK3 Inhibitor for Attenuating Necroptosis-Mediated Pathologies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Necroptosis, a form of regulated cell death, has emerged as a critical driver of inflammation and tissue damage in a variety of pathological conditions. Receptor-Interacting Protein Kinase 3 (RIPK3) is a central kinase in the necroptosis signaling cascade, making it a prime therapeutic target. This technical guide provides a comprehensive overview of UH15-38, a potent and selective small-molecule inhibitor of RIPK3. We detail its mechanism of action, summarize its in vitro and in vivo efficacy, present its pharmacokinetic profile, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting RIPK3-mediated necroptosis.

Introduction to RIPK3 and Necroptosis

Necroptosis is a programmed form of necrosis that is initiated in response to various stimuli, including death receptor ligands (e.g., TNFα), pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs).[1][2] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, leading to a robust inflammatory response.[3]

The core of the necroptotic signaling machinery involves two key serine/threonine kinases: RIPK1 and RIPK3.[1][2] Upon activation, RIPK1 and RIPK3 interact through their RIP homotypic interaction motifs (RHIMs) to form a functional amyloid-like signaling complex known as the necrosome.[4] Within the necrosome, RIPK3 becomes autophosphorylated and activated, subsequently phosphorylating its downstream substrate, the mixed lineage kinase domain-like pseudokinase (MLKL).[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[2]

Given its central role in executing necroptosis, RIPK3 has garnered significant interest as a therapeutic target for a range of diseases where necroptosis is implicated, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury.[1][5]

This compound: A Potent and Selective RIPK3 Inhibitor

This compound is a recently developed small-molecule inhibitor that demonstrates high potency and selectivity for RIPK3.[1][6] It effectively blocks the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and the subsequent execution of necroptosis.[1][2]

Mechanism of Action

This compound functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of RIPK3.[1] Modeling and X-ray crystallography data suggest that this compound establishes critical interactions with the hinge region of the RIPK3 kinase domain, including the gatekeeper methionine residue (Met98 in mice, Met97 in humans).[1] This binding mode prevents the transfer of phosphate from ATP to MLKL, effectively halting the necroptotic signal.

In Vitro and In Vivo Efficacy

This compound has demonstrated robust efficacy in blocking necroptosis in a variety of in vitro and in vivo models. Notably, it has shown significant therapeutic potential in mitigating the severe lung injury and mortality associated with influenza A virus (IAV) infection, a condition where necroptosis of alveolar epithelial cells is a key pathogenic driver.[1][3]

Quantitative Data

The following tables summarize the quantitative data available for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line / System | Stimulus | IC50 (nM) | Reference |

| RIPK3 Kinase Inhibition | NanoBRET Assay | - | 20 | [2][6] |

| TNFα-induced Necroptosis | Primary Murine Embryonic Fibroblasts (MEFs) | TNFα, Cycloheximide, zVAD-FMK | 98 | [1] |

| TNFα-induced Necroptosis | Primary Type I Alveolar Epithelial Cells (AECs) | TNFα | 114 | [1][2] |

| IAV-induced Necroptosis | Primary Type I Alveolar Epithelial Cells (AECs) | Influenza A Virus (IAV) | 39.5 | [1] |

| IAV-induced Necroptosis | Primary Murine Embryonic Fibroblasts (MEFs) | Influenza A Virus (IAV) | 51.9 | [1][2] |

| TNFα-induced Necroptosis | Human FADD-deficient Jurkat cells | TNFα | 160.2 - 238.2 |

Table 2: In Vivo Efficacy of this compound in IAV-Infected Mice

| Mouse Model | IAV Strain | Dosing Regimen (i.p.) | Outcome | Reference |

| Wild-type C57BL/6 | PR8 (lethal dose) | 30 mg/kg/day | 80% survival, reduced weight loss | [3] |

| Wild-type C57BL/6 | PR8 (lethal dose) | 7.5 mg/kg/day | Significantly improved survival | [3] |

| Wild-type C57BL/6 | PR8 (~LD60) | 1 mg/kg/day | 100% protection | [3] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Conditions | Reference |

| Cmax (Peak Concentration) | Tissue-dependent | 30 mg/kg/day, i.p., 4 once-daily doses | [7] |

| Lung | ~10,000 ng/g | 30 mg/kg/day, i.p., 4 once-daily doses | [7] |

| Heart | ~5,000 ng/g | 30 mg/kg/day, i.p., 4 once-daily doses | [7] |

| Kidney | ~8,000 ng/g | 30 mg/kg/day, i.p., 4 once-daily doses | [7] |

| Liver | ~12,000 ng/g | 30 mg/kg/day, i.p., 4 once-daily doses | [7] |

| T1/2 (Half-life) | Tissue-dependent | 30 mg/kg/day, i.p., 4 once-daily doses | [7] |

| Lung | ~8 hours | 30 mg/kg/day, i.p., 4 once-daily doses | [7] |

| Heart | ~6 hours | 30 mg/kg/day, i.p., 4 once-daily doses | [7] |

| Kidney | ~7 hours | 30 mg/kg/day, i.p., 4 once-daily doses | [7] |

| Liver | ~9 hours | 30 mg/kg/day, i.p., 4 once-daily doses | [7] |

Table 4: Selectivity Profile of this compound

| Assay | Target Panel | Result | Reference |

| InVEST Safety Panel | 50 critical protein targets | No significant inhibition at 1µM | [2][7] |

| DiscoverX KinomeScan | 90 non-mutant human kinases | Clean profile with a selectivity score S(35) of ~0.25 | [1][2] |

| RIPK1 Kinase-driven Apoptosis | Macrophages / MEFs | No significant activity | [1][2] |

| NLRP3 Inflammasome Activation | Bone marrow-derived macrophages | No inhibition of Gasdermin D cleavage or pyroptosis | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

RIPK3-Mediated Necroptosis Signaling Pathway

Caption: RIPK3-mediated necroptosis signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound In Vitro

Caption: General workflow for in vitro evaluation of this compound's anti-necroptotic activity.

Logical Relationship of this compound's Selective Inhibition

References

- 1. Necroptosis blockade prevents lung injury in severe influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | RIPK3 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Targeting necroptosis prevents viral-induced lung damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

UH15-38: A Technical Guide to a Novel RIPK3 Inhibitor for Attenuating Severe Influenza-Induced Lung Injury

For Researchers, Scientists, and Drug Development Professionals

Abstract

Severe influenza A virus (IAV) infections pose a significant global health threat, often leading to hyper-inflammation, acute respiratory distress syndrome (ARDS), and mortality, with limited effective therapeutic options.[1][2] A key pathological driver is a form of programmed cell death called necroptosis, which contributes to excessive lung inflammation and tissue damage.[1][3] This document provides an in-depth technical overview of UH15-38, a novel and potent small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical enzyme in the necroptosis pathway.[4][5] Developed as a potential therapeutic for severe influenza, this compound has demonstrated significant efficacy in preclinical models by selectively blocking necroptosis, thereby reducing lung injury and improving survival without compromising the host's antiviral immune response.[1][6] This guide details the discovery, mechanism of action, pharmacokinetics, and preclinical efficacy of this compound, presenting key data and experimental methodologies for the scientific community.

Discovery and Development

This compound was identified through a targeted medicinal chemistry effort aimed at developing a clinically viable RIPK3 inhibitor. The development process began with the discovery that a PD180970 analog, PD166285, exhibited inhibitory activity against RIPK3.[1] Through the generation and screening of over 40 analogs of PD166285, this compound emerged as a lead candidate with potent anti-necroptosis activity in cellular assays.[1]

Chemical Structure and Properties:

-

IUPAC Name: 3-(3-hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one[4]

-

Molar Mass: 441.535 g·mol⁻¹[4]

Mechanism of Action

This compound is a Type I kinase inhibitor that targets the ATP-binding pocket of both human and mouse RIPK3 in its active conformation.[1][5] By binding to RIPK3, this compound prevents the subsequent phosphorylation and activation of its substrate, Mixed-Lineage Kinase Domain-Like protein (MLKL), which is the terminal effector of the necroptosis pathway.[5] This blockade of the RIPK3-MLKL signaling axis effectively inhibits necroptotic cell death.[5]

The primary mechanism of IAV-induced lung injury involves the viral Z-form nucleic acids activating the sensor Z-form nucleic acid binding protein 1 (ZBP1).[5] This triggers a signaling cascade culminating in RIPK3-mediated necroptosis of alveolar epithelial cells (AECs), leading to inflammation and lung damage.[1][5] this compound directly intervenes in this pathway.

Figure 1: IAV-induced necroptosis pathway and the inhibitory action of this compound.

Quantitative Data Summary

The potency, selectivity, and efficacy of this compound have been quantified across various assays.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell/Enzyme System | IC₅₀ Value (nM) | Reference |

| RIPK3 Kinase Assay | Recombinant Kinase | 20 | [8][9] |

| IAV-Induced Necroptosis | Primary Type I Alveolar Epithelial Cells (AECs) | 39.5 | [1][9][10] |

| IAV-Induced Necroptosis | Primary Mouse Embryonic Fibroblasts (MEFs) | 51.9 | [9] |

| TNFα-Induced Necroptosis | Primary Type I AECs | 114 | [1][9] |

| TNFα-Induced Necroptosis | Primary MEFs | 98 | [5][9] |

| TNFα-Induced Necroptosis | Human FADD-deficient Jurkat cells | 160.2 - 238.2 |

Table 2: Kinase Selectivity Profile

| Parameter | Value | Details | Reference |

| S(35) Selectivity Score | ~0.25 | Profiled against a panel of 90 non-mutant human kinases (DiscoverX KinomeScan). | [1] |

Table 3: In Vivo Pharmacokinetics in Mice

| Tissue | Cmax (Peak Concentration) | T½ (Half-life) | Dosing Regimen | Reference |

| Lung | ~10,000 ng/g | ~10 hours | 30 mg/kg/day, i.p., 4 days | [11] |

| Plasma | ~1,000 ng/mL | ~8 hours | 30 mg/kg/day, i.p., 4 days | [11] |

| Heart | ~5,000 ng/g | ~10 hours | 30 mg/kg/day, i.p., 4 days | [11] |

| Kidney | ~8,000 ng/g | ~10 hours | 30 mg/kg/day, i.p., 4 days | [11] |

| Liver | ~12,000 ng/g | ~10 hours | 30 mg/kg/day, i.p., 4 days | [11] |

Table 4: In Vivo Efficacy in IAV-Infected Mice

| Efficacy Endpoint | Result | Dosing | Key Finding | Reference |

| Survival | 80% survival from lethal dose | 30 mg/kg/day | Protected mice from death and mitigated weight loss. | [5] |

| Survival (Low Dose IAV) | 100% protection | 1 mg/kg/day | Efficacious even at low doses against clinically relevant viral loads. | [5] |

| Therapeutic Window | Significant benefit | Treatment initiated up to 5 days post-infection | Offers a wider treatment window than existing antivirals. | [4][6][12] |

| Lung Pathology | Markedly reduced | 30 mg/kg/day | Decreased alveolar damage, hyaline membrane formation, and fibrosis. | [5][8] |

| Inflammatory Markers | Significantly lower levels | 30 mg/kg/day | Reduced pro-inflammatory cytokines and chemokines (IL-1β, IL-6, etc.). | [5][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro Necroptosis Inhibition Assay

This protocol assesses the ability of this compound to protect cells from induced necroptosis.

Figure 2: Workflow for in vitro necroptosis inhibition assay.

Methodology:

-

Cell Plating: Primary Type I AECs or Mouse Embryonic Fibroblasts (MEFs) are seeded in appropriate multi-well plates.

-

Compound Treatment: Cells are pre-treated with a serial dilution of this compound for a specified period.

-

Necroptosis Induction:

-

For IAV-induced necroptosis: Cells are infected with Influenza A virus (e.g., PR8 strain) at a defined multiplicity of infection (MOI).[1]

-

For canonical necroptosis: Cells are treated with a cocktail of mouse TNFα (e.g., 100 ng/mL), cycloheximide (CHX, e.g., 250 ng/mL), and the pan-caspase inhibitor zVAD-fmk (e.g., 50 µM), collectively known as TCZ.[8]

-

-

Incubation: Plates are incubated for 12-24 hours to allow for cell death to occur.

-

Viability Measurement: Cell viability is quantified using a luminescent assay such as CellTiter-Glo (Promega), which measures ATP levels.

-

Data Analysis: The resulting dose-response curves are used to calculate the half-maximal inhibitory concentration (IC₅₀).

Kinase Selectivity Profiling (KinomeScan)

This protocol evaluates the specificity of this compound against a broad range of human kinases.

Methodology: The DiscoverX KinomeScan platform was utilized.[1][9] This is a competition binding assay where this compound is tested at a specific concentration (e.g., 1 µM) against a panel of 90 non-mutant human kinases. The percentage of inhibition for each kinase is determined. The results are often summarized using a selectivity score (S-score), where a lower score indicates higher selectivity.

In Vivo Efficacy Study in Mouse Model of Influenza

This protocol assesses the therapeutic efficacy of this compound in a lethal IAV infection model.

Figure 3: Workflow for in vivo efficacy study in a mouse influenza model.

Methodology:

-

Animal Model: Male C57Bl/6 mice (9–10 weeks old) are typically used.[1]

-

Infection: Mice are intranasally infected with a lethal dose of a laboratory-adapted or pandemic strain of IAV.

-

Treatment: At a predetermined time post-infection (e.g., 24 hours to 5 days), mice are treated with this compound (e.g., 1-30 mg/kg) or a vehicle control, typically via intraperitoneal (i.p.) injection, once daily for a specified duration (e.g., 4-7 days).[1][8]

-

Monitoring: Animals are monitored daily for survival and body weight changes for up to 21 days.

-

Endpoint Analysis: At specific time points, subsets of mice are euthanized. Lungs and other tissues are harvested for analysis, including:

-

Histopathology: To assess lung injury, inflammation, and fibrosis.

-

Immunohistochemistry: To detect markers of necroptosis (pMLKL) and apoptosis (cleaved caspase-3).[11]

-

Cytokine/Chemokine Analysis: To measure levels of inflammatory mediators in lung homogenates.

-

Viral Titer: To determine viral clearance rates.

-

Conclusion and Future Directions

This compound is a potent and selective RIPK3 inhibitor that demonstrates remarkable preclinical efficacy in mitigating severe influenza-induced lung injury and mortality.[1][2] Its ability to dampen pathological inflammation without impairing viral clearance, coupled with a promising therapeutic window, highlights its potential as a first-in-class host-directed therapy for severe influenza and possibly other hyper-inflammatory pathologies.[1][3] Further preclinical development, including toxicology studies and investigation in other models of ARDS, is warranted to advance this compound towards clinical evaluation.[3][9] The commercialization and continued research on next-generation inhibitors are currently being pursued.[3]

References

- 1. Necroptosis blockade prevents lung injury in severe influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Necroptosis blockade prevents lung injury in severe influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serious flu damage prevented by compound that blocks unnecessary cell death | EurekAlert! [eurekalert.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Targeting necroptosis prevents viral-induced lung damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencedaily.com [sciencedaily.com]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | RIPK3 inhibitor | Probechem Biochemicals [probechem.com]

- 10. This compound Supplier | Tocris Bioscience [tocris.com]

- 11. researchgate.net [researchgate.net]

- 12. New drug prevents flu-related inflammation and lung damage - St. Jude Children’s Research Hospital [stjude.org]

An In-depth Technical Guide to the RIPK3 Inhibitor UH15-38

Introduction

UH15-38 is an experimental, potent, and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key enzyme in the necroptosis signaling pathway.[1][2][3] Necroptosis is a form of programmed, inflammatory cell death implicated in the pathogenesis of various diseases, including severe influenza A virus (IAV) infection.[4][5] Research has highlighted this compound's ability to mitigate excessive inflammation and tissue damage by specifically blocking this pathway, making it a promising therapeutic candidate for conditions driven by necroptotic cell death.[6][7][8] This document provides a comprehensive overview of its chemical properties, mechanism of action, biological activity, and the experimental protocols used for its characterization.

Chemical Structure and Properties

This compound is a small molecule with the IUPAC name 3-(3-hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one.[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-(3-hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one | [1][7] |

| CAS Number | 2540881-21-6 | [1][2][7] |

| Molecular Formula | C₂₆H₂₇N₅O₂ | [1][2][7] |

| Molar Mass | 441.535 g·mol⁻¹ | [1][7] |

| SMILES | CN1CCN(CC1)C2=CC=CC(=C2)NC3=NC=C4C=C(C(=O)N(C4=C3)C)C5=CC(=CC=C5)O | [1] |

| InChI Key | DLRROFRAOBFFEP-UHFFFAOYSA-N | [1][7] |

Mechanism of Action and Signaling Pathway

This compound functions as a Type I kinase inhibitor that selectively targets RIPK3.[8] During severe influenza A virus (IAV) infection, viral Z-form nucleic acids are sensed by the protein ZBP1.[4][8] This event triggers the activation of RIPK3, which then phosphorylates its downstream substrate, the Mixed-Lineage Kinase Domain-Like protein (MLKL).[3][4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and inflammatory cell death known as necroptosis.[4]

This compound binds to the ATP-binding pocket of RIPK3, interacting with key residues such as Met98 (in mice) at the hinge region.[4][8] This binding competitively inhibits the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and blocking the entire downstream necroptosis cascade.[4][8] A crucial feature of this compound is its high selectivity; it inhibits the kinase-dependent necroptotic function of RIPK3 without affecting its kinase-independent scaffolding role in promoting apoptosis.[6][9][10] This allows for the clearance of infected cells via the less inflammatory apoptotic pathway while preventing the excessive, tissue-damaging inflammation associated with necroptosis.[6][10]

Biological Activity and Selectivity

This compound has demonstrated high potency in both enzymatic and cell-based assays. It effectively blocks necroptosis induced by various stimuli, including TNFα and IAV infection, across murine and human cell lines.[3][8] Importantly, comprehensive safety profiling has shown that this compound has a clean off-target profile, with no significant inhibition of 50 critical protein targets or a panel of 90 other human kinases.[3][8] This selectivity minimizes the potential for side effects and distinguishes it from less specific kinase inhibitors.

| Assay | Cell Type / Condition | IC₅₀ Value | Reference |

| RIPK3 Inhibition | NanoBRET enzymatic assay | 20 nM | [2][3] |

| Necroptosis Inhibition | TNF-induced, primary mouse embryonic fibroblasts (MEFs) | 98 nM | [3][8] |

| Necroptosis Inhibition | IAV-induced, primary type I alveolar epithelial cells (AECs) | 39.5 nM | [3][8] |

| Necroptosis Inhibition | IAV-induced, primary MEFs | 51.9 nM | [3][8] |

| Necroptosis Inhibition | TNF-induced, primary type I AECs | 114 nM | [3][8] |

| Necroptosis Inhibition | TNF-induced, FADD-deficient human Jurkat cells | 160.2 nM |

Experimental Protocols

Detailed methodologies are critical for the evaluation of RIPK3 inhibitors. Below are protocols for key experiments used to characterize this compound.

1. In Vitro Necroptosis Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for blocking necroptosis in a cellular context.

-

Methodology:

-

Cell Culture: Plate cells (e.g., primary mouse embryonic fibroblasts or type I alveolar epithelial cells) in 96-well plates and culture until they reach appropriate confluency.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the appropriate cell culture medium.

-

Treatment: Pre-treat the cells with the serially diluted this compound for 1-2 hours.

-

Necroptosis Induction: Add a necroptosis-inducing stimulus. For TNF-induced necroptosis, a combination of TNFα (100 ng/mL), cycloheximide (250 ng/mL), and the pan-caspase inhibitor zVAD-FMK (50 μM) is used.[8] For viral-induced necroptosis, infect cells with IAV (e.g., PR8 strain) at a specified multiplicity of infection (MOI).[8][9]

-

Incubation: Incubate the plates for a defined period (e.g., 12-24 hours) at 37°C and 5% CO₂.[8]

-

Viability Assessment: Measure cell viability using a commercial assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the luminescence data to vehicle-treated controls and plot the dose-response curve to calculate the IC₅₀ value using non-linear regression.

-

2. Western Blot Analysis of MLKL Phosphorylation

-

Objective: To confirm that this compound inhibits RIPK3 kinase activity by preventing the phosphorylation of its direct substrate, MLKL.

-

Methodology:

-

Cell Treatment: Culture cells (e.g., MEFs or M29 cells) in 6-well plates and treat with a necroptotic stimulus (as described above) in the presence or absence of this compound (e.g., 500 nM) for a specified time (e.g., 12 hours).[8][9][11]

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated MLKL (pMLKL), total MLKL, RIPK3, and a loading control (e.g., β-actin).[8]

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

-

3. In Vivo Efficacy in an IAV Mouse Model

-

Objective: To evaluate the therapeutic efficacy of this compound in reducing lung injury and improving survival in a preclinical model of severe influenza.

-

Methodology:

-

Animal Model: Use C57BL/6 mice.[2]

-

Infection: Anesthetize mice and infect them intranasally with a lethal dose of IAV (e.g., H1N1 strain PR8, 6,000 EID₅₀).[2][8]

-

Compound Administration: Administer this compound or a vehicle control via intraperitoneal (i.p.) injection. A typical regimen is 30 mg/kg, administered once daily for four consecutive days, starting 24 hours post-infection.[2][8]

-

Monitoring: Monitor mice daily for weight loss and survival for up to 14-21 days.

-

Endpoint Analysis: At specific time points, a subset of mice can be euthanized for analysis.

-

Histology: Perfuse and collect lung tissue for fixation, sectioning, and H&E staining to assess lung damage, including alveolar damage and inflammatory cell infiltration.[2]

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) in bronchoalveolar lavage fluid (BALF) or lung homogenates.[2]

-

Viral Titer: Determine viral loads in the lungs via plaque assay to ensure the compound does not impede viral clearance.[3]

-

-

Conclusion

This compound is a highly potent and selective RIPK3 inhibitor that effectively blocks IAV-induced necroptosis, thereby ameliorating severe lung inflammation and injury in preclinical models.[7][8] Its ability to dampen pathological inflammation without compromising viral clearance or inducing apoptosis highlights its potential as a host-directed therapeutic for severe influenza and other diseases driven by necroptosis.[4][6] The detailed chemical, biological, and methodological data presented here provide a solid foundation for further research and development of this compound as a clinical candidate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | RIPK3 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Targeting necroptosis prevents viral-induced lung damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Necroptosis blockade prevents lung injury in severe influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New drug prevents flu-related inflammation and lung damage - St. Jude Children’s Research Hospital [stjude.org]

- 7. medkoo.com [medkoo.com]

- 8. Necroptosis blockade prevents lung injury in severe influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sciencedaily.com [sciencedaily.com]

- 11. researchgate.net [researchgate.net]

In Vitro Characterization of UH15-38: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UH15-38 is a potent and selective experimental inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical enzyme in the necroptosis pathway.[1] This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its inhibitory activity, cellular effects, and the methodologies used for its evaluation. The information presented is intended to serve as a technical resource for researchers in the fields of inflammation, cell death, and drug discovery.

Mechanism of Action

This compound selectively targets and inhibits the kinase activity of RIPK3.[1] RIPK3 is a key component of the necroptosome complex, which is formed in response to specific cellular stress signals, such as TNFα stimulation in the presence of caspase inhibitors or infection with certain viruses like the influenza A virus (IAV).[2][3] By inhibiting RIPK3, this compound blocks the phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4] This prevents the oligomerization and translocation of MLKL to the plasma membrane, thereby inhibiting necroptotic cell death.[2] this compound has been shown to bind to the ATP-binding pocket of RIPK3.[2]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various assays and cell types. The following table summarizes the key IC50 values reported in the literature.

| Assay Type | Cell Line/System | Stimulus | IC50 (nM) | Reference(s) |

| RIPK3 Kinase Assay | NanoBRET Assay | - | 20 | [4][5] |

| TNF-induced Necroptosis | Primary Murine Embryonic Fibroblasts (MEFs) | TNFα, Cycloheximide, zVAD (TCZ) | 98 | [2][3][5] |

| IAV-induced Necroptosis | Primary Type I Alveolar Epithelial Cells (AECs) | Influenza A Virus (IAV) | 39.5 | [3][5] |

| IAV-induced Necroptosis | Primary Murine Embryonic Fibroblasts (MEFs) | Influenza A Virus (IAV) | 51.9 | [3][5] |

| TNF-induced Necroptosis | Human FADD-deficient Jurkat cells | Human TNFα | 160.2 | |

| TNF-induced Necroptosis | Type I Alveolar Epithelial Cells (AECs) | TNFα | 114 | [3][5] |

Experimental Protocols

RIPK3 Kinase Inhibition Assay (NanoBRET™)

This assay quantifies the ability of a compound to compete with a tracer for binding to the kinase active site.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding for RIPK3-NanoLuc® fusion protein and a fluorescent tracer.

-

Compound Treatment: Transfected cells are seeded into 96-well plates and treated with a serial dilution of this compound.

-

Tracer Addition: A NanoBRET™ tracer is added to all wells.

-

BRET Measurement: After an incubation period, the NanoBRET™ signal is measured using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) signals.

-

Data Analysis: The ratio of the acceptor signal to the donor signal is calculated. The IC50 value is determined by plotting the BRET ratio against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

TNF-induced Necroptosis Assay in Murine Embryonic Fibroblasts (MEFs)

This cellular assay assesses the ability of this compound to protect cells from necroptosis induced by a combination of TNFα, cycloheximide, and a pan-caspase inhibitor.

Methodology:

-

Cell Seeding: Primary wild-type MEFs are seeded into 96-well plates and allowed to adhere overnight.[6]

-

Compound Pre-treatment: Cells are pre-treated with a serial dilution of this compound for a specified period.

-

Induction of Necroptosis: Necroptosis is induced by adding a combination of murine TNFα (e.g., 100 ng/mL), cycloheximide (e.g., 250 ng/mL), and the pan-caspase inhibitor zVAD-FMK (e.g., 50 μM) (TCZ) to the wells.[3][4]

-

Incubation: The plates are incubated for a defined period (e.g., 12-24 hours).[4][6]

-

Cell Viability Assessment: Cell viability is determined using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels.

-

Data Analysis: The luminescence signal is read using a plate reader. The IC50 value is calculated by normalizing the data to vehicle-treated controls and fitting the dose-response curve.

Western Blot Analysis of MLKL Phosphorylation

This biochemical assay confirms the mechanism of action of this compound by assessing the phosphorylation of MLKL, a direct downstream target of RIPK3.

Methodology:

-

Cell Treatment: MEFs or other suitable cell lines are treated with necroptotic stimuli (e.g., TCZ) in the presence or absence of this compound at various concentrations for a specified time.[4]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated MLKL (pMLKL) and total MLKL. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Detection: The membrane is incubated with the appropriate HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The results are visualized using a chemiluminescence imaging system.[7]

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits the RIPK3-mediated phosphorylation of MLKL, blocking necroptosis.

Experimental Workflow for Cellular Necroptosis Assay

Caption: Workflow for determining the IC50 of this compound in a cell-based necroptosis assay.

Selectivity Profile

This compound demonstrates a high degree of selectivity for RIPK3-driven necroptosis.[5] It does not significantly inhibit RIPK1 kinase-driven apoptosis.[3][5] Furthermore, studies have shown that this compound does not inhibit gasdermin D cleavage or pyroptosis.[5][7] Kinome screening against a panel of non-mutant human kinases has revealed a clean profile, indicating high selectivity for RIPK3.[5]

Conclusion

The in vitro data strongly support this compound as a potent and selective inhibitor of RIPK3-mediated necroptosis. Its well-characterized mechanism of action and favorable selectivity profile make it a valuable tool for studying the role of necroptosis in various pathological conditions and a promising candidate for further therapeutic development. This guide provides a foundational understanding of its in vitro properties and the experimental approaches for its characterization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Targeting necroptosis prevents viral-induced lung damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Necroptosis blockade prevents lung injury in severe influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | RIPK3 inhibitor | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The RIPK3 Inhibitor UH15-38: A Deep Dive into its Attenuation of Inflammatory Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of UH15-38, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). By focusing on its impact on inflammatory signaling, particularly through the necroptosis pathway, this document aggregates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Selective Inhibition of Necroptosis

This compound has emerged as a critical tool in the study of inflammatory processes, primarily through its targeted inhibition of RIPK3, a central kinase in the execution of necroptosis.[1] Necroptosis is a form of programmed cell death characterized by its highly inflammatory nature, and its dysregulation is implicated in a variety of pathological conditions, including the severe lung injury observed in influenza A virus (IAV) infections.[2][3]

The inhibitory action of this compound is highly specific to the kinase activity of RIPK3.[2] This selectivity is crucial, as it allows for the suppression of inflammatory necroptosis while leaving other cellular processes, such as apoptosis, intact.[3][4] The molecule's primary mechanism involves preventing the RIPK3-mediated phosphorylation of its downstream substrate, Mixed Lineage Kinase Like protein (MLKL). This phosphorylation event is the critical step for MLKL oligomerization and translocation to the plasma membrane, where it induces membrane rupture and the release of damage-associated molecular patterns (DAMPs) that fuel inflammation.[2]

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across various in vitro and in vivo models. The following tables summarize the key inhibitory concentrations and effective doses reported in the literature.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 (RIPK3 Inhibition) | NanoBRET Assay | 20 nM | [5] |

| IC50 (TNFα-induced necroptosis) | Primary Murine Embryonic Fibroblasts (MEFs) | 98 nM | [6] |

| IC50 (IAV-induced necroptosis) | Primary Type I Alveolar Epithelial Cells (AECs) | 39.5 nM | |

| IC50 (TNFα-induced necroptosis) | Primary Type I Alveolar Epithelial Cells (AECs) | 114 nM | |

| IC50 (IAV-induced necroptosis) | Primary Murine Embryonic Fibroblasts (MEFs) | 51.9 nM |

| In Vivo Efficacy in IAV-Infected Mouse Models | |

| Dose | Observed Effect |

| 1 mg/kg/day | Provided 100% protection against a less lethal dose of IAV.[4] |

| 7.5 mg/kg/day | Significantly improved survival rates and reduced weight loss after a lethal dose of IAV.[4] |

| 30 mg/kg/day | Offered optimal protection, with 80% of mice protected from death and mitigation of weight loss.[4] |

Signaling Pathway Visualization

The following diagram illustrates the ZBP1-mediated necroptosis pathway initiated by Influenza A Virus (IAV) infection and the point of intervention for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

In Vivo Mouse Model of IAV Infection and this compound Treatment

-

Animals: C57BL/6 mice are commonly used.

-

IAV Infection: Mice are intranasally infected with a lethal dose (e.g., 6000 Egg Infectious Dose [EID]50) of IAV strain PR8.[6]

-

This compound Administration:

-

Monitoring: Mice are monitored daily for weight loss and survival for up to 21 days.

-

Sample Collection: At specified time points, bronchoalveolar lavage fluid (BALF) is collected for cytokine analysis, and lung tissues are harvested for histology and Western blotting.

In Vitro Necroptosis Induction and Inhibition

-

Cell Culture: Primary murine embryonic fibroblasts (MEFs) or primary type I alveolar epithelial cells (AECs) are cultured in appropriate media.

-

Necroptosis Induction: To induce necroptosis, cells are treated with a combination of:

-

This compound Treatment: this compound is added to the cell culture media at various concentrations (e.g., 0-1000 nM) concurrently with the necroptosis-inducing stimuli.[5]

-

Incubation: Cells are incubated for a defined period, typically 12 hours.[5][6]

-

Assessment of Cell Viability: Cell viability is measured using assays such as CellTiter-Glo® or Trypan Blue exclusion to determine the protective effect of this compound.[6]

Western Blotting for Phosphorylated MLKL (pMLKL)

-

Cell Lysis: Cells from the in vitro experiments or homogenized lung tissue from the in vivo studies are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated MLKL (pMLKL).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The expression of total MLKL and a housekeeping protein (e.g., GAPDH or β-actin) should also be assessed as controls.

Measurement of Inflammatory Cytokines in BALF

-

BALF Collection: Bronchoalveolar lavage is performed on mice by intratracheal instillation and aspiration of sterile saline.

-

Sample Preparation: The collected BALF is centrifuged to pellet cells, and the supernatant is collected for cytokine analysis.

-

Cytokine Quantification: The concentrations of various inflammatory cytokines and chemokines (e.g., IL-1β, IL-6, TNFα, CXCL1) in the BALF supernatant are measured using commercially available multiplexed magnetic bead-based immunoassays according to the manufacturer's instructions.[6]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an IAV infection model.

Impact on Other Inflammatory Signaling Pathways

The primary anti-inflammatory effect of this compound is attributed to its direct inhibition of the RIPK3-mediated necroptosis pathway. While necroptosis itself is a potent trigger for inflammation, the direct effects of this compound on other canonical inflammatory pathways, such as NF-κB and JAK-STAT, are less clear from the current literature.

It is plausible that by mitigating necroptosis-induced cell death and the subsequent release of DAMPs and pro-inflammatory cytokines, this compound indirectly dampens the activation of downstream inflammatory signaling cascades that would otherwise be triggered, including NF-κB and JAK-STAT pathways. However, direct modulation of these pathways by this compound has not been a primary focus of the published research. Notably, one study suggested that at higher concentrations (0.5 µM), a RIPK3 inhibitor could also target p38MAPK, JAK2, and JAK3, indicating potential for off-target effects that could contribute to its overall anti-inflammatory profile.

Conclusion

This compound is a powerful and selective research tool for dissecting the role of RIPK3-mediated necroptosis in inflammatory diseases. Its ability to potently inhibit necroptosis and subsequently reduce inflammatory cytokine production and immune cell infiltration highlights the therapeutic potential of targeting this cell death pathway. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the applications of this compound and the broader field of necroptosis inhibition. Further investigation into the potential off-target effects and the indirect influence on other inflammatory signaling pathways will undoubtedly provide a more complete picture of the therapeutic utility of this promising compound.

References

- 1. New drug prevents flu-related inflammation and lung damage | EurekAlert! [eurekalert.org]

- 2. Prolonged exposure to lung-derived cytokines is associated with inflammatory activation of microglia in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Targeting necroptosis prevents viral-induced lung damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Necroptosis blockade prevents lung injury in severe influenza - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of UH15-38: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: UH15-38 is an experimental, potent, and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical enzyme in the necroptosis signaling pathway.[1] Preclinical research has illuminated its significant therapeutic potential, particularly in mitigating severe lung inflammation and injury induced by viral infections such as influenza A virus (IAV).[2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical findings, and detailed experimental protocols.

Core Mechanism of Action: Selective Inhibition of RIPK3-Mediated Necroptosis

This compound exerts its therapeutic effect by specifically targeting and inhibiting RIPK3.[1] In the context of severe influenza infection, viral Z-form nucleic acids trigger Z-form nucleic acid binding protein 1 (ZBP1), which in turn activates RIPK3.[2] Activated RIPK3 then phosphorylates and activates Mixed-Lineage-Kinase-Domain-Like protein (MLKL), the executioner of necroptosis.[2] This programmed cell death pathway, while a host defense mechanism, can become dysregulated, leading to excessive inflammation and tissue damage.[1][3]

This compound binds to the ATP-binding pocket of RIPK3, effectively blocking its kinase activity and the subsequent phosphorylation of MLKL.[2][5] This selective inhibition of necroptosis is crucial, as it leaves other essential immune responses, such as apoptosis and viral clearance, intact.[2][3] By dampening the excessive inflammatory cascade driven by necroptosis, this compound protects lung tissue from severe damage.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

| In Vitro Efficacy | |

| Parameter | Value |

| IC50 (RIPK3 Inhibition, NanoBRET assay) | 20 nM[6][7] |

| IC50 (TNF-induced necroptosis, primary mouse embryonic fibroblasts) | 98 nM[2][7] |

| IC50 (IAV-induced necroptosis, primary type I alveolar epithelial cells) | 39.5 nM[7] |

| IC50 (Canonical TNF-induced necroptosis, type I alveolar epithelial cells) | 114 nM[7] |

| In Vivo Efficacy (Influenza A Virus-Infected Mouse Models) | |

| Dosage and Administration | Key Findings |

| 1 mg/kg/day | 100% protection against a less lethal dose of IAV.[2] |

| 7.5 mg/kg/day (intraperitoneal, starting one day post-infection) | Significantly improved survival rates and reduced weight loss.[2] |

| 30 mg/kg/day (intraperitoneal, daily for 4 days) | Optimal protection, with 80% of mice protected from death and complete recovery within three weeks. Markedly reduced numbers of pMLKL+ necroptotic cells, decreased diffuse alveolar damage, reduced fibrotic lung damage, and significantly lower levels of pro-inflammatory and pro-fibrotic mediators (IL-1β, IL-6, IL-18, IL-17, and CCL5).[2][6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Targeting necroptosis prevents viral-induced lung damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New drug prevents flu-related inflammation and lung damage - St. Jude Children’s Research Hospital [stjude.org]

- 4. Necroptosis blockade prevents lung injury in severe influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Necroptosis blockade prevents lung injury in severe influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | RIPK3 inhibitor | Probechem Biochemicals [probechem.com]

UH15-38: A Deep Dive into its Role in Programmed Cell Death

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UH15-38 is a novel, potent, and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical enzyme in the necroptosis signaling pathway. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its profound impact on programmed cell death, with a particular focus on its therapeutic potential in mitigating inflammation and tissue damage. Through a detailed examination of preclinical data, this guide offers insights into the quantitative efficacy of this compound, the experimental protocols used to validate its function, and the signaling cascades it modulates.

Introduction

Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. While apoptosis has long been the most studied form of programmed cell death, recent research has unveiled alternative, regulated cell death pathways, including necroptosis. Necroptosis is a pro-inflammatory form of regulated necrosis governed by the RIPK1-RIPK3-MLKL signaling axis. Dysregulation of necroptosis has been implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.

This compound has emerged as a key pharmacological tool and potential therapeutic agent for dissecting and targeting the necroptotic pathway. Its high potency and selectivity for RIPK3 make it an invaluable asset for studying the physiological and pathological roles of necroptosis. This guide will delve into the core characteristics of this compound and its impact on cellular demise.

Mechanism of Action of this compound

This compound exerts its biological effects through the direct inhibition of RIPK3 kinase activity.[1][2] It binds to the ATP-binding pocket of RIPK3, preventing the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[3] This inhibitory action is the linchpin of its ability to block the necroptotic cascade.

The Necroptosis Signaling Pathway

In response to specific stimuli, such as tumor necrosis factor (TNF), in the absence of caspase-8 activity, RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome.[3] Within this complex, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane.[3] This leads to membrane disruption and ultimately, lytic cell death.

This compound's Point of Intervention

This compound selectively targets the kinase activity of RIPK3, effectively halting the signaling cascade before the phosphorylation of MLKL.[4][5] This prevents the execution phase of necroptosis, preserving membrane integrity and averting the release of damage-associated molecular patterns (DAMPs) that fuel inflammation.

Quantitative Data on this compound Efficacy

The potency of this compound has been quantified across various assays and cell types, demonstrating its robust inhibitory capacity.

| Assay Type | Cell Line / System | IC50 Value | Reference |

| RIPK3 Kinase Assay (NanoBRET) | Recombinant | 20 nM | [4][5][6] |

| TNF-induced Necroptosis | Primary Murine Embryonic Fibroblasts (MEFs) | 98 nM | [4][5][6] |

| TNF-induced Necroptosis | Type I Alveolar Epithelial Cells (AECs) | 114 nM | [5] |

| Influenza A Virus (IAV)-induced Necroptosis | Primary Type I AECs | 39.5 nM | [5][6] |

| IAV-induced Necroptosis | Primary MEFs | 51.9 nM | [5] |

| TNFα-induced Necroptosis | Human FADD-deficient Jurkat cells | 160.2 - 238.2 nM | [6] |

Selectivity Profile of this compound

A key attribute of a valuable chemical probe and potential therapeutic is its selectivity. Studies have shown that this compound is highly selective for RIPK3-mediated necroptosis.

-

Apoptosis: this compound does not significantly inhibit apoptosis.[4] At concentrations well above its IC50 for necroptosis, it does not prevent caspase-dependent cell death.[4]

-

Pyroptosis: this compound does not inhibit gasdermin D cleavage or pyroptosis upon canonical activation of the NLRP3 inflammasome.[5]

-

Kinome Scan: A broad kinase screening panel revealed a clean profile for this compound, indicating it does not significantly inhibit a wide range of other human kinases.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro RIPK3 Kinase Assay (NanoBRET)

This assay quantifies the ability of this compound to inhibit RIPK3 kinase activity in a cell-free system.

-

Reagents: Recombinant RIPK3 kinase, tracer, and a NanoLuc-RIPK3 fusion protein.

-

Procedure: a. Prepare a serial dilution of this compound. b. In a multi-well plate, combine the NanoLuc-RIPK3 fusion protein, the tracer, and the various concentrations of this compound. c. Incubate the plate to allow for binding equilibrium to be reached. d. Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. e. The IC50 value is calculated by plotting the BRET signal against the inhibitor concentration.

Cell Viability Assay for Necroptosis Inhibition

This assay measures the protective effect of this compound on cells undergoing necroptosis.

-

Cell Culture: Plate primary murine embryonic fibroblasts (MEFs) or other relevant cell types in a 96-well plate and grow to confluence.

-

Induction of Necroptosis: Treat the cells with a combination of TNFα (e.g., 100 ng/ml), a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor like zVAD-FMK (e.g., 50 μM) to ensure cell death occurs via necroptosis.

-

This compound Treatment: Co-treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for a defined period (e.g., 12-24 hours).

-

Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the viability data to untreated controls and calculate the IC50 value.

Western Blot for MLKL Phosphorylation

This method is used to confirm that this compound inhibits the phosphorylation of MLKL, a key downstream event in the necroptosis pathway.

-

Cell Treatment: Treat cells with necroptotic stimuli and this compound as described in the cell viability assay.

-

Lysate Preparation: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate with a primary antibody specific for phosphorylated MLKL (pMLKL). c. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate. e. Strip and re-probe the membrane for total MLKL and a loading control like GAPDH or β-actin.

In Vivo Murine Model of Influenza A Virus (IAV) Infection

This protocol evaluates the therapeutic efficacy of this compound in a disease model.

-

Animal Model: Use C57BL/6 mice.

-

Infection: Intranasally infect mice with a lethal dose of IAV (e.g., PR8 strain).

-

This compound Administration: a. Prepare this compound in a suitable vehicle. b. Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 30 mg/kg). c. Begin treatment at a defined time point post-infection (e.g., 24 hours) and continue for a set duration (e.g., daily for 4 days).[1]

-

Monitoring: Monitor the mice daily for weight loss and survival.

-

Histological Analysis: At the end of the experiment, harvest the lungs for histological analysis to assess lung injury, inflammation, and the presence of pMLKL-positive cells.

Therapeutic Potential and Future Directions

The ability of this compound to potently and selectively inhibit RIPK3-mediated necroptosis has significant therapeutic implications. In preclinical models of severe influenza infection, this compound has been shown to reduce lung inflammation and injury, and improve survival rates, even when administered several days after the initial infection.[1][7] This suggests that targeting necroptosis with this compound could be a viable strategy for treating acute respiratory distress syndrome (ARDS) and other hyper-inflammatory conditions.

Future research will likely focus on:

-

The clinical development of this compound or its analogs for inflammatory diseases.

-

Exploring the role of necroptosis and the therapeutic utility of this compound in other pathological contexts, such as neurodegeneration, myocardial infarction, and solid organ transplantation.

-

Further elucidating the intricate crosstalk between necroptosis and other cell death pathways and how this compound influences these interactions.

Conclusion

This compound is a powerful and selective tool for the study and therapeutic targeting of necroptosis. Its well-defined mechanism of action, coupled with compelling preclinical efficacy data, positions it as a leading compound in the exploration of RIPK3 inhibition. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, paving the way for further investigation into its role in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Targeting necroptosis prevents viral-induced lung damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Necroptosis blockade prevents lung injury in severe influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | RIPK3 inhibitor | Probechem Biochemicals [probechem.com]

- 6. news-medical.net [news-medical.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for UH15-38 (RIPK3 Inhibitor)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

UH15-38 is a potent and selective experimental inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3)[1][2]. RIPK3 is a critical enzyme in the necroptosis pathway, a form of regulated, inflammatory cell death[1][3]. By inhibiting the kinase activity of RIPK3, this compound effectively blocks the downstream phosphorylation of Mixed-Lineage Kinase-Domain-Like protein (MLKL), preventing the execution of necroptosis[3][4]. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in in vitro studies, particularly for investigating necroptosis in the context of viral infection and inflammatory responses.

Mechanism of Action

Necroptosis is initiated by various stimuli, including signaling from death receptors like the TNF receptor (TNFR1) or by pathogen-associated molecular patterns (PAMPs), such as the Z-form nucleic acids produced during Influenza A Virus (IAV) replication, which are sensed by Z-form nucleic acid binding protein 1 (ZBP1)[3][4]. Upon activation, ZBP1 or the TNFR complex recruits RIPK3, leading to its phosphorylation and the formation of a functional necrosome complex[3].

Activated RIPK3 then phosphorylates its substrate, MLKL[4]. This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs)[3]. This compound acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of RIPK3 to block its catalytic activity, thereby preventing MLKL phosphorylation and halting the entire necroptotic cascade[3][4]. Notably, this compound selectively inhibits necroptosis without significantly affecting RIPK3's scaffold functions or other cell death pathways like apoptosis or pyroptosis[4][5][6].

Caption: Signaling pathway of necroptosis and the inhibitory action of this compound on RIPK3.

Quantitative Data: In Vitro Potency of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against RIPK3 in various in vitro assays.

| Assay Type | Cell Line / System | Necroptosis Stimulus | This compound IC₅₀ (nM) | Reference |

| Recombinant Kinase Assay | Recombinant human RIPK3 | N/A | 20 | [2][7] |

| Cell-Based Necroptosis | Primary Type I Alveolar Epithelial Cells (AECs) | Influenza A Virus (IAV) | 39.5 | [4][6] |

| Cell-Based Necroptosis | Primary Murine Embryonic Fibroblasts (MEFs) | Influenza A Virus (IAV) | 51.9 | [4][6] |

| Cell-Based Necroptosis | Primary Murine Embryonic Fibroblasts (MEFs) | TNFα + Cycloheximide + zVAD (TCZ) | 98 | [3][4] |

| Cell-Based Necroptosis | Primary Type I Alveolar Epithelial Cells (AECs) | TNFα + Cycloheximide + zVAD (TCZ) | 114 | [4][6] |

| Cell-Based Necroptosis | Human FADD-deficient Jurkat cells | TNFα | 160.2 - 238.2 | [2] |

Experimental Protocols

Cell Viability Assay to Measure Inhibition of Necroptosis

This protocol describes how to assess the ability of this compound to protect cells from necroptosis induced by either IAV infection or treatment with TNFα.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. rndsystems.com [rndsystems.com]

- 3. Targeting necroptosis prevents viral-induced lung damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Necroptosis blockade prevents lung injury in severe influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | RIPK3 inhibitor | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for UH15-38 in Mouse Models of Influenza

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing UH15-38, a potent and selective RIPK3 inhibitor, in murine models of influenza A virus (IAV) infection. The protocols detailed below are based on established methodologies that have demonstrated the efficacy of this compound in mitigating severe influenza-induced lung injury and mortality.

Introduction

Severe influenza infections can lead to hyper-inflammation, acute respiratory distress syndrome (ARDS), and significant mortality[1][2][3]. A key driver of this pathology is a form of programmed cell death called necroptosis, which is mediated by the kinase activity of Receptor-Interacting Protein Kinase 3 (RIPK3)[1][2][4][5]. This compound is a novel small molecule inhibitor that specifically targets RIPK3, thereby blocking the necroptotic pathway without interfering with other essential antiviral immune responses[1][2][5]. In mouse models, this compound has been shown to reduce lung inflammation, prevent mortality, and demonstrate therapeutic efficacy even when administered several days after infection[1][2].

Mechanism of Action: Inhibition of IAV-Induced Necroptosis

Influenza A virus infection in alveolar epithelial cells triggers a signaling cascade that results in necroptosis. This process is initiated by the viral sensor Z-form nucleic acid binding protein 1 (ZBP1), which activates RIPK3[1]. Activated RIPK3 then phosphorylates and activates the Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis. MLKL oligomerizes and translocates to the plasma membrane, leading to cell lysis and the release of pro-inflammatory molecules[5]. This compound selectively inhibits the kinase activity of RIPK3, preventing the phosphorylation of MLKL and thereby blocking the necroptotic cell death cascade[1][5]. This targeted inhibition dampens the excessive inflammation that causes severe lung damage, while leaving other antiviral mechanisms, such as apoptosis, intact[2].

Signaling Pathway of IAV-Induced Necroptosis and this compound Inhibition

Quantitative Data Summary

The efficacy of this compound has been demonstrated in multiple studies using mouse models of severe influenza. The data below summarizes key findings.

| Parameter | Influenza Strain | Mouse Strain | This compound Dose (mg/kg/day, i.p.) | Treatment Schedule | Key Findings | Reference |

| Survival | H1N1 PR8 (~LD100) | C57BL/6 | 7.5 | Days 1-4 post-infection | Significant increase in survival | [5] |

| H1N1 PR8 (~LD100) | C57BL/6 | 30 | Days 1-4 post-infection | ~80% survival | [5] | |

| H1N1 A/Cal/04/09 (~LD60) | C57BL/6 | 30 | Days 1-7 post-infection | 100% survival | [1] | |

| H1N1 PR8 (~LD60) | C57BL/6 | 30 | Started up to 5 days post-infection | Significant protection | [1] | |

| Weight Loss | H1N1 PR8 (~LD100) | C57BL/6 | 30 | Days 1-4 post-infection | Mitigated weight loss, allowing for full recovery | [5] |

| H1N1 PR8 (~LD60) | C57BL/6 | 1 | Days 1-7 post-infection | 100% protection against weight loss | [5] | |

| Lung Injury | H1N1 PR8 (lethal dose) | C57BL/6 | 30 | Days 1-4 post-infection | Markedly reduced pMLKL+ necroptotic cells, decreased alveolar damage and hyaline membrane formation, and reduced fibrotic lung damage. | |

| Inflammation | H1N1 PR8 (lethal dose) | C57BL/6 | 30 | Days 1-4 post-infection | Significantly lower levels of pro-inflammatory mediators (IL-1β, IL-6, IL-18, IL-17, and CCL5) and reduced neutrophil infiltration in the lungs. | [5] |

Experimental Protocols

The following protocols provide a detailed methodology for testing the efficacy of this compound in a mouse model of influenza A virus infection.

Materials

-

Compound: this compound hydrochloride salt (commercially available).

-

Vehicle for In Vivo Administration: While the specific vehicle used in the primary study by Gautam et al. is not explicitly stated, a common and effective vehicle for intraperitoneal (i.p.) injection of similar compounds is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . It is recommended to perform a small pilot study to ensure the solubility and tolerability of this vehicle with this compound.

-

Animals: 8-10 week old C57BL/6 mice.

-

Virus: Mouse-adapted influenza A virus strains, such as H1N1 A/Puerto Rico/8/1934 (PR8) or A/California/04/2009.

-

Anesthetic: Ketamine/xylazine cocktail or isoflurane for anesthesia during intranasal infection.

Protocol 1: Influenza A Virus Infection of Mice

-

Virus Preparation: Thaw a stock aliquot of influenza A virus on ice. Dilute the virus to the desired concentration (e.g., a lethal or sub-lethal dose, predetermined by titration) in sterile, endotoxin-free saline. Keep the diluted virus on ice until use.

-

Anesthesia: Anesthetize the mice using a ketamine/xylazine cocktail administered intraperitoneally or via isoflurane inhalation. Confirm proper anesthetic depth by lack of response to a toe pinch.

-

Intranasal Inoculation: Hold the anesthetized mouse in a supine position. Gently dispense 20-50 µL of the viral suspension into the nares of the mouse. Allow the mouse to inhale the inoculum.

-

Recovery: Place the mouse in a clean cage on a warming pad to recover from anesthesia.

-

Monitoring: Monitor the mice daily for weight loss, signs of illness (ruffled fur, lethargy, labored breathing), and survival for the duration of the experiment (typically 14-21 days). Euthanize mice that lose more than 25-30% of their initial body weight or exhibit severe signs of distress, in accordance with institutional animal care and use committee guidelines.

Protocol 2: Preparation and Administration of this compound

-

This compound Formulation:

-

This compound is supplied as a hydrochloride salt, which is soluble in water and DMSO.

-

To prepare a stock solution, dissolve this compound in 100% DMSO.

-

For the working solution for i.p. injection, dilute the DMSO stock in the recommended vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline) to the final desired concentration. Ensure the final DMSO concentration is well-tolerated by the mice (typically ≤10%).

-

-

Administration:

-

Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.

-

The volume of injection should be appropriate for the size of the mouse (e.g., 100-200 µL).

-

Follow the desired treatment schedule. A common prophylactic and therapeutic regimen is once-daily injections for 4 to 7 consecutive days, starting 24 hours post-infection.

-

Protocol 3: Assessment of Lung Injury and Inflammation

-

Tissue Collection: At selected time points post-infection, euthanize mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.

-

BAL Fluid Analysis: Centrifuge the BAL fluid to pellet cells. The supernatant can be used to measure cytokine and chemokine levels using ELISA or multiplex assays. The cell pellet can be used for differential cell counts to assess immune cell infiltration.

-

Histopathology: Perfuse the lungs with 10% neutral buffered formalin. Embed the fixed lung tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung inflammation, alveolar damage, and edema.

-

Immunohistochemistry: Use specific antibodies to detect markers of necroptosis (e.g., phosphorylated MLKL) and apoptosis (e.g., cleaved caspase-3) in lung sections.

-

Viral Titer Quantification: Homogenize a portion of the lung tissue and determine the viral load using a plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.

Experimental Workflow

Conclusion

This compound represents a promising therapeutic candidate for severe influenza by targeting host-driven pathology without impairing viral clearance. The protocols and data presented here provide a solid foundation for researchers to investigate the potential of RIPK3 inhibition as a strategy to combat influenza and other respiratory viral infections characterized by excessive inflammation and necroptosis.

References

- 1. Necroptosis blockade prevents lung injury in severe influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Necroptosis blockade prevents lung injury in severe influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting necroptosis prevents viral-induced lung damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for UH15-38: In Vivo Dosage and Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage, administration, and mechanism of action for the selective RIPK3 inhibitor, UH15-38. The protocols are based on preclinical studies in mouse models of Influenza A Virus (IAV) infection.

Introduction

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis.[1][2][3] Necroptosis is a form of programmed inflammatory cell death implicated in the pathogenesis of various diseases, including severe influenza-induced lung injury.[4][5][6] By blocking RIPK3 kinase activity, this compound has been shown to ameliorate lung inflammation and reduce mortality in animal models of severe influenza without compromising the host's antiviral immune response.[4][6]

Quantitative Data Summary

The following table summarizes the quantitative data from in vivo studies of this compound in mouse models of Influenza A Virus (IAV) infection.

| Parameter | Details | Animal Model | IAV Strain | Efficacy/Observations | Reference |

| Dosage Range | 1 mg/kg/day to 50 mg/kg/day | C57BL/6 mice | PR8 | Dose-dependent protection against lethality. | [4][5] |

| Optimal Dose | 30 mg/kg/day | C57BL/6 mice | PR8 | Provided maximum protection, with 80% of mice surviving a lethal dose.[5] | [2][4][5] |

| Administration Route | Intraperitoneal (i.p.) injection | C57BL/6 mice | PR8, A/California/04/09 | Systemic delivery was effective in mitigating lung injury. | [2][4] |

| Dosing Frequency | Once daily | C57BL/6 mice | PR8 | Effective when administered as a once-daily regimen. | [2][4] |

| Treatment Initiation | As late as 5 days post-infection | C57BL/6 mice | PR8 | Showed therapeutic benefit even when administered after the onset of infection.[4][7] | [4] |

| IC50 (in vivo) | 39.5 nM (in alveolar epithelial cells) | Not Applicable | Influenza A | Potently blocks IAV-induced necroptosis in target cells.[1][3] | [1][3] |

| Toxicity | Well-tolerated | C57BL/6 mice | Not Applicable | No signs of toxicity or on-target apoptosis were detected even at 30 mg/kg/day for 7 consecutive days.[4] | [4] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of IAV-induced necroptosis and the mechanism of action of this compound.

Caption: IAV-induced necroptosis pathway and this compound inhibition.

Experimental Protocols

The following protocols are composite methodologies based on published in vivo studies of this compound and general best practices for small molecule administration in mouse models of IAV infection.

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.

Materials:

-

This compound hydrochloride salt

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a 50.0 mg/mL stock solution of this compound in DMSO.

-

In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.

-

Vortex the mixture until the solution is clear.

-

Add 50 µL of Tween-80 to the mixture and vortex thoroughly.

-

Add 450 µL of sterile saline to bring the total volume to 1 mL.

-

Vortex the final solution until it is homogenous.

-

Filter the solution through a 0.22 µm syringe filter before administration to ensure sterility.

In Vivo Efficacy Study in an IAV Mouse Model

This protocol outlines the key steps for evaluating the in vivo efficacy of this compound in a lethal IAV infection mouse model.

Materials and Animals:

-

6-8 week old C57BL/6 mice

-

Mouse-adapted Influenza A virus (e.g., A/Puerto Rico/8/1934 [PR8])

-

Anesthesia (e.g., isoflurane or a ketamine/xylazine cocktail)

-

Prepared this compound solution

-

Vehicle control (prepared in the same manner as the this compound solution, but without the compound)

-

Appropriately sized syringes and needles (e.g., 27-30 gauge)

Procedure:

-

Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.

-

Infection:

-

Anesthetize the mice according to approved institutional protocols.

-

Intranasally infect the mice with a lethal dose of IAV (e.g., 6000 EID50 of PR8) in a volume of 20-50 µL of sterile PBS.

-

-

Treatment:

-

Randomize the infected mice into treatment and control groups.

-

Beginning 24 hours post-infection, administer this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection once daily for a predetermined duration (e.g., 4-7 days).

-

-

Monitoring:

-

Monitor the mice daily for a period of 14-21 days for signs of morbidity, including weight loss, ruffled fur, lethargy, and labored breathing.

-

Record the body weight of each mouse daily.

-

Record survival data for each group. Euthanize mice that lose more than 25-30% of their initial body weight or exhibit severe signs of distress, as per institutional guidelines.

-

-

Endpoint Analysis (Optional):

-

At specific time points, a subset of mice can be euthanized for the collection of lung tissue.

-

Lung tissue can be processed for virological (e.g., viral titer), histological (e.g., H&E staining for lung injury), and immunological (e.g., cytokine analysis, flow cytometry) analyses.

-

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for an in vivo study of this compound.

Caption: In vivo experimental workflow for this compound efficacy testing.

References

- 1. Necroptosis blockade prevents lung injury in severe influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. animalcare.ubc.ca [animalcare.ubc.ca]

- 4. benchchem.com [benchchem.com]

- 5. Animal models for the study of influenza pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]